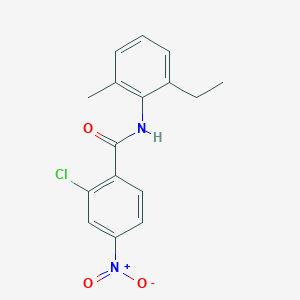
N,N'-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N6-BIS(4-METHYL-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two 4-methyl-2-nitrophenyl groups attached to the nitrogen atoms of a pyridine-2,6-dicarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-BIS(4-METHYL-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 4-methyl-2-nitroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N2,N6-BIS(4-METHYL-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives and other functionalized pyridine dicarboxamides .
Scientific Research Applications
N2,N6-BIS(4-METHYL-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N6-BIS(4-METHYL-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-BIS(4-METHYL-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to the presence of 4-methyl-2-nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and the stability of its metal complexes, making it a valuable compound for specific applications in coordination chemistry and catalysis .
Properties
Molecular Formula |
C21H17N5O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H17N5O6/c1-12-6-8-14(18(10-12)25(29)30)23-20(27)16-4-3-5-17(22-16)21(28)24-15-9-7-13(2)11-19(15)26(31)32/h3-11H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
AXQPUMWQERDVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)


![(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11706166.png)

![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706186.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)


![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide](/img/structure/B11706211.png)
